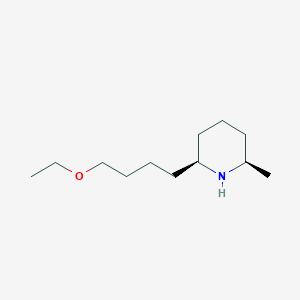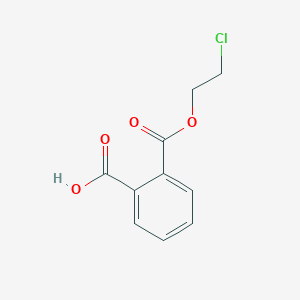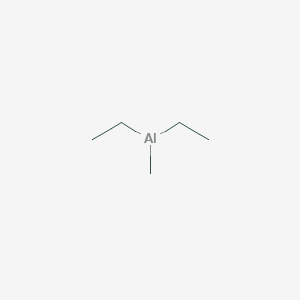
Methylphenyl glyoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphenyl glyoxime is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.1879 g/mol . . This compound is characterized by the presence of a phenyl group attached to a glyoxime moiety, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylphenyl glyoxime can be synthesized through the reaction of methyl ethyl ketone with ethyl nitrite in the presence of hydrochloric acid . The reaction involves the formation of biacetyl monoxime, which is then converted to this compound by distilling off the alcohol formed in the reaction .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylphenyl glyoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into different amines and related compounds.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Applications De Recherche Scientifique
Methylphenyl glyoxime has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methylphenyl glyoxime involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of substrates into desired products . The molecular targets and pathways involved include interactions with metal ions and the stabilization of transition states during catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylglyoxime: Similar in structure but with two methyl groups instead of a phenyl group.
Phenylglyoxime: Lacks the methyl group present in methylphenyl glyoxime.
Diacetylmonoxime: Contains a different arrangement of functional groups.
Uniqueness
This compound is unique due to the presence of both a phenyl and a glyoxime moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
4937-86-4 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(NE)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O2/c1-7(10-12)9(11-13)8-5-3-2-4-6-8/h2-6,12-13H,1H3/b10-7+,11-9- |
Clé InChI |
OHOFOAMRUFMQPH-BDFJVSTISA-N |
SMILES isomérique |
C/C(=N\O)/C(=N/O)/C1=CC=CC=C1 |
SMILES canonique |
CC(=NO)C(=NO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


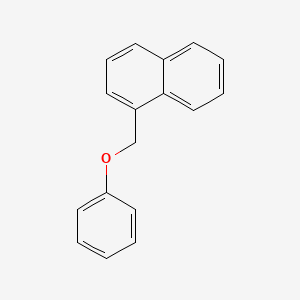


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

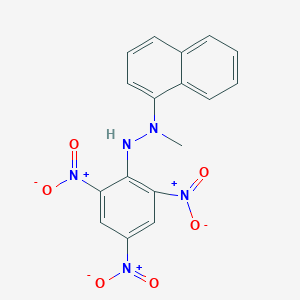
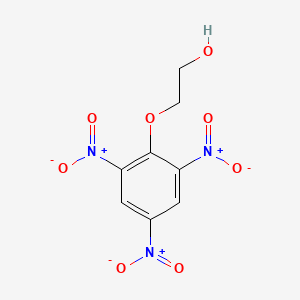
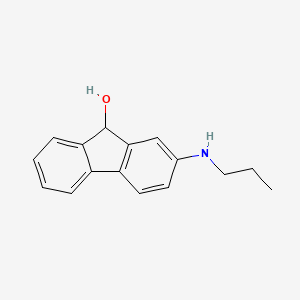
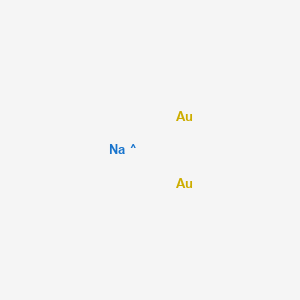

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
